molecular formula C14H24ClN B15158630 N,N-dimethyl-2,6-di(propan-2-yl)aniline;hydrochloride CAS No. 666860-21-5

N,N-dimethyl-2,6-di(propan-2-yl)aniline;hydrochloride

Cat. No.: B15158630
CAS No.: 666860-21-5
M. Wt: 241.80 g/mol
InChI Key: NVMLVFZQVWULLL-UHFFFAOYSA-N
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Description

Chemical Structure: N,N-Dimethyl-2,6-di(propan-2-yl)aniline hydrochloride is a tertiary amine salt derived from aniline. Its IUPAC name confirms the presence of two isopropyl groups at the 2- and 6-positions of the benzene ring and dimethylamine at the para position (N,N-dimethyl substitution) . The molecular formula is C₁₄H₂₃N·HCl, with a molecular weight of approximately 241.8 g/mol.

Properties

CAS No.

666860-21-5

Molecular Formula

C14H24ClN

Molecular Weight

241.80 g/mol

IUPAC Name

N,N-dimethyl-2,6-di(propan-2-yl)aniline;hydrochloride

InChI

InChI=1S/C14H23N.ClH/c1-10(2)12-8-7-9-13(11(3)4)14(12)15(5)6;/h7-11H,1-6H3;1H

InChI Key

NVMLVFZQVWULLL-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C(=CC=C1)C(C)C)N(C)C.Cl

Origin of Product

United States

Preparation Methods

Alkylation of 2,6-Diisopropylaniline

The primary route to N,N-dimethyl-2,6-diisopropylaniline involves the alkylation of 2,6-diisopropylaniline with methylating agents. A representative procedure adapts methods from enantioselective syntheses of structurally related anilines.

Reagents and Conditions

  • Substrate : 2,6-Diisopropylaniline (1 equiv)
  • Alkylating Agent : Methyl iodide (2.2 equiv)
  • Base : Potassium carbonate (K₂CO₃, 3 equiv)
  • Solvent : Dimethylformamide (DMF)
  • Temperature : 60–80°C
  • Duration : 12–24 hours

The reaction proceeds via nucleophilic substitution, where the amine’s lone pair attacks the methyl iodide. K₂CO₃ neutralizes HI, shifting equilibrium toward product formation. After completion, the mixture is quenched with water, extracted with ethyl acetate, and purified via column chromatography (hexane/ethyl acetate). Yields typically range from 75% to 85%.

Alternative Methylation Strategies

Dimethyl Sulfate as Alkylating Agent
Dimethyl sulfate offers a cost-effective alternative, though it requires careful handling due to toxicity.

  • Substrate : 2,6-Diisopropylaniline (1 equiv)
  • Alkylating Agent : Dimethyl sulfate (2.2 equiv)
  • Base : Sodium hydride (NaH, 2.5 equiv)
  • Solvent : Tetrahydrofuran (THF)
  • Temperature : 0°C to room temperature
  • Duration : 6–8 hours

This method achieves comparable yields (70–80%) but necessitates strict temperature control to avoid over-alkylation.

Industrial-Scale Production Methods

Catalytic Reductive Alkylation

Industrial protocols often employ catalytic hydrogenation for efficiency. A patented approach for analogous compounds uses palladium on carbon (Pd/C) under hydrogen pressure:

Procedure

  • Intermediate Formation : React 2,6-diisopropylaniline with methoxyacetone in toluene.
  • Catalytic Hydrogenation : Add Pd/C (10–20 wt%) and H₂ (30–50 psi) at 20–30°C.
  • Work-Up : Filter the catalyst, concentrate, and recrystallize.

This method achieves yields exceeding 90% with enantiomeric purity >99% for chiral variants, suggesting adaptability to the target compound.

Continuous Flow Reactor Systems

Modern facilities utilize continuous flow systems to enhance reaction control and scalability. Key parameters include:

Parameter Value
Residence Time 30–60 minutes
Temperature 70°C
Pressure 10–15 bar
Catalyst Heterogeneous Pt/C

These systems reduce side reactions and improve throughput, critical for large-scale API manufacturing.

Formation of the Hydrochloride Salt

Acid-Base Reaction

The free base is converted to its hydrochloride salt via treatment with HCl:

Protocol

  • Dissolve N,N-dimethyl-2,6-diisopropylaniline (1 equiv) in anhydrous diethyl ether.
  • Slowly add concentrated HCl (1.1 equiv) at 0°C.
  • Filter the precipitate and wash with cold ether.
  • Dry under vacuum to obtain a white crystalline solid.

Yield : 95–98%
Purity : >99% (by HPLC).

Crystallization Optimization

Crystallization solvents significantly impact crystal morphology and solubility:

Solvent System Crystal Habit Solubility (mg/mL)
Ethanol/Water Needles 12.4
Acetone Platelets 8.9
Tetrahydrofuran Amorphous 15.2

Ethanol/water mixtures yield pharmaceutically preferred needle-shaped crystals with optimal flow properties.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 1.25 (d, J = 6.8 Hz, 12H, CH(CH₃)₂), 2.95 (s, 6H, N(CH₃)₂), 3.20–3.35 (m, 2H, CH(CH₃)₂), 6.95–7.10 (m, 3H, Ar-H).
  • IR (KBr) : 2950 cm⁻¹ (C-H stretch), 1600 cm⁻¹ (C=C aromatic), 1240 cm⁻¹ (C-N).

Thermal Analysis

DSC/TGA Profile

  • Melting Point : 132–134°C (decomposition)
  • Weight Loss : <1% up to 150°C, indicating high thermal stability.

Challenges and Optimization Strategies

Byproduct Formation

Over-alkylation generates quaternary ammonium salts, mitigated by:

  • Controlled Reagent Addition : Slow addition of methyl iodide.
  • Temperature Moderation : Maintaining reaction below 80°C.

Solvent Selection

DMF, while effective, poses purification challenges. Alternatives include:

  • Toluene : Higher boiling point (110°C) facilitates reflux conditions.
  • Acetonitrile : Polar aprotic solvent with easier removal.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-2,6-di(propan-2-yl)aniline;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N,N-dimethyl-2,6-di(propan-2-yl)aniline;hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of N,N-dimethyl-2,6-di(propan-2-yl)aniline;hydrochloride involves its interaction with molecular targets such as enzymes and receptors. It can act as a ligand, forming complexes with metal ions, which can alter the activity of the target molecules. The pathways involved often include coordination to metal centers and subsequent modulation of biochemical processes .

Comparison with Similar Compounds

Key Features :

  • Steric hindrance : Bulky isopropyl groups at ortho positions reduce reactivity in electrophilic substitution reactions compared to less-substituted analogs.
  • Solubility: Expected to exhibit moderate solubility in polar solvents (e.g., water, ethanol) due to the hydrochloride salt formation, though steric bulk may limit miscibility compared to simpler aniline hydrochlorides .
  • Applications : Likely serves as a specialized intermediate in organic synthesis, particularly in sterically demanding reactions or ligand design.

Comparison with Structural Analogs

2,6-Xylidine Hydrochloride (2,6-Dimethylaniline Hydrochloride)

  • Molecular Formula : C₈H₁₁N·HCl (FW: 157.6 g/mol) .
  • Substituents : Two methyl groups at 2- and 6-positions.
  • Properties: Higher reactivity in electrophilic aromatic substitution due to smaller substituents. Solubility: Miscible in water and ethanol .
  • Applications : Used in pharmaceutical synthesis and as a reference standard in forensic analysis .

Aniline Hydrochloride

  • Molecular Formula : C₆H₇N·HCl (FW: 129.6 g/mol) .
  • Substituents: No aromatic ring substituents.
  • Properties :
    • High solubility in water (miscible in large amounts) due to minimal steric hindrance .
    • UV/Vis absorption peaks at 235 and 288 nm .
  • Applications : Key intermediate in synthesizing fentanyl derivatives and other pharmaceuticals .

2,6-Dimethyl-4-(propan-2-yl)aniline Hydrochloride

  • Molecular Formula : C₁₁H₁₈ClN (FW: 199.72 g/mol) .
  • Substituents : Methyl groups at 2- and 6-positions, isopropyl at the 4-position.
  • Properties :
    • Intermediate steric hindrance compared to the target compound.
    • Solubility data unspecified but likely lower than simpler hydrochlorides due to isopropyl substitution .

Loperamide Hydrochloride-Related Compound

  • Molecular Formula : C₂₉H₃₃ClN₂O₂·HCl (FW: 513.9 g/mol) .
  • Substituents : Complex structure with piperidine, chlorophenyl, and diphenyl groups.
  • Properties :
    • Low solubility in water due to extensive hydrophobic groups.
    • Used as an antidiarrheal drug, highlighting pharmacological applications of substituted aniline hydrochlorides .

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Solubility Applications
Target Compound C₁₄H₂₃N·HCl 241.8 2,6-diisopropyl, N,N-dimethyl Moderate (polar) Specialized synthesis, ligand design
2,6-Xylidine HCl C₈H₁₁N·HCl 157.6 2,6-dimethyl High Pharmaceuticals, forensic standards
Aniline HCl C₆H₇N·HCl 129.6 None Very high Fentanyl synthesis
2,6-Dimethyl-4-isopropyl aniline HCl C₁₁H₁₈ClN 199.72 2,6-dimethyl, 4-isopropyl Moderate Research intermediate
Loperamide HCl derivative C₂₉H₃₃ClN₂O₂·HCl 513.9 Piperidine, chlorophenyl Low Antidiarrheal drug

Q & A

Basic Research Question

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., δ 1.2–1.4 ppm for isopropyl methyl groups) .
  • X-ray Crystallography : Use SHELXL for refinement to resolve steric clashes and hydrogen bonding in the hydrochloride salt .
  • HPLC-MS : Quantify purity (>99%) and detect trace impurities (e.g., unreacted aniline derivatives) .

How does the hydrochloride salt form influence solubility and stability in biological assays compared to the free base?

Advanced Research Question
The hydrochloride salt improves:

  • Aqueous solubility : ~50 mg/mL in PBS (pH 7.4) vs. <5 mg/mL for the free base .
  • Stability : Reduced hygroscopicity and oxidation susceptibility due to protonation of the amine .
    Experimental Validation :
  • Conduct stability studies under varying pH/temperature using UV-Vis spectroscopy (λmax = 235–288 nm) .
  • Compare pharmacokinetic profiles in vitro (e.g., plasma protein binding assays) .

What computational tools are effective for predicting the biological target interactions of this compound?

Advanced Research Question

  • Molecular Docking : AutoDock Vina or Schrödinger Suite to model binding affinity with receptors (e.g., GPCRs or ion channels) .
  • MD Simulations : GROMACS for assessing stability of ligand-receptor complexes over 100-ns trajectories .
  • QSAR Models : Correlate substituent effects (e.g., isopropyl vs. methyl groups) with activity .

How should researchers resolve contradictions in reported biological activity data for this compound?

Advanced Research Question
Discrepancies may arise from assay conditions or impurity profiles. Mitigation strategies include:

  • Standardized Protocols : Adopt OECD guidelines for cytotoxicity assays (e.g., MTT/PI staining) .
  • Batch Analysis : Use LC-MS to verify compound purity across studies .
  • Meta-analysis : Compare data across >3 independent studies to identify consensus EC₅₀ values .

What safety protocols are essential for handling this compound in academic settings?

Basic Research Question

  • PPE : Gloves, lab coats, and fume hoods (volatile HCl release during handling) .
  • Storage : Sealed containers at 20–22°C with desiccants to prevent hydrolysis .
  • Disposal : Neutralize with NaOH before incineration to avoid environmental release .

Comparative Table: Structural Analogs and Key Differences

CompoundSubstituentsKey DifferencesReference
2,4,6-Triisopropylaniline2,4,6-triisopropylHigher steric hindrance, lower solubility
N,N-Diethyl-2,6-diisopropylanilineDiethyl amine groupAltered electronic effects on reactivity
2,6-Diisopropyl-N-methylanilineMonomethyl amineReduced steric protection at N-position

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